molecular formula C5H5ClF3N3 B8190984 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride

5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride

Cat. No.: B8190984
M. Wt: 199.56 g/mol
InChI Key: IQWJJIWMYMLVBW-UHFFFAOYSA-N
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Description

5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride (CAS 2331259-81-3) is a high-purity chemical building block with the molecular formula C 5 H 5 ClF 3 N 3 and a molecular weight of 199.56 g/mol . This compound is a hydrochloride salt of a pyridazine derivative functionalized with a key amine group and a trifluoromethyl (CF 3 ) group. The integration of the trifluoromethyl group is a prominent strategy in modern drug design. This moiety is known to significantly influence the properties of potential drug candidates by enhancing their metabolic stability, improving membrane permeability due to increased lipophilicity, and strengthening binding interactions with target proteins through its strong electron-withdrawing nature . As a result, trifluoromethyl-group-containing compounds are a significant segment of FDA-approved drugs and active agrochemical ingredients . Specifically, the 3-aminopyridazine scaffold serves as a versatile precursor in medicinal chemistry for constructing more complex molecules. It is frequently employed in the synthesis of compounds for pharmaceutical research and development, particularly in the exploration of molecules that target specific enzymes or receptors . For instance, structurally similar trifluoromethylpyrimidinone compounds have been identified and explored in research for their anti-tubercular activities, demonstrating the value of such heterocyclic cores in early-stage drug discovery . Researchers utilize this compound as a critical intermediate to develop potential therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-(trifluoromethyl)pyridazin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3.ClH/c6-5(7,8)3-1-4(9)11-10-2-3;/h1-2H,(H2,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWJJIWMYMLVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Enzyme Inhibition : The compound is explored for its ability to inhibit specific enzymes, making it a candidate for drug development against diseases caused by enzyme dysregulation. For instance, it has been noted in studies related to Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), which is a target for antimalarial drugs .
  • Anticancer Activity : Research indicates that derivatives of 5-trifluoromethyl-pyridazin-3-ylamine exhibit potential anticancer properties. For example, modifications in the structure have led to compounds that show activity against various cancer cell lines, indicating its utility in cancer therapeutics .

2. Biological Studies

  • Protein Interactions : The compound is utilized in studies examining protein-ligand interactions, which are crucial for understanding biological pathways and developing new therapeutic strategies. Its trifluoromethyl group enhances its binding affinity to certain biological targets .
  • Cell Culture Applications : In cellular assays, 5-trifluoromethyl-pyridazin-3-ylamine hydrochloride is employed to analyze cellular responses to drug treatments and to evaluate the effects of enzyme inhibitors on cell viability and proliferation .

3. Industrial Applications

  • Chemical Synthesis : As a building block in organic synthesis, this compound aids in the formation of more complex molecules used in pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts distinct chemical properties that are advantageous in synthetic pathways .
  • Material Science : The compound's properties are also being investigated for potential applications in material science, particularly in developing new polymers or coatings with enhanced chemical resistance and stability .

Case Studies

  • Antimalarial Drug Development : A study focused on modifying pyridazine derivatives for enhanced activity against P. falciparum DHODH demonstrated that certain analogs of 5-trifluoromethyl-pyridazin-3-ylamine were effective at inhibiting parasite growth while showing selectivity towards human enzymes .
  • Anticancer Screening : In vitro studies revealed that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines, including PC3 and A549, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and affect protein interactions, leading to various biological effects .

Comparison with Similar Compounds

5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity.

Biological Activity

5-Trifluoromethyl-pyridazin-3-ylamine hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_5H4_4F3_3N3_3·HCl
  • Molecular Weight : Approximately 199.56 g/mol
  • Structure : Contains a pyridazine ring with a trifluoromethyl group, which enhances its electrophilic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group significantly influences its reactivity and binding affinity, making it a candidate for enzyme inhibition and receptor modulation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes by binding to their active sites, thereby blocking critical biochemical pathways.
  • Receptor Binding : It can also interact with various receptors, potentially leading to altered cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have demonstrated its potential in inhibiting macrophage recruitment in inflammatory models. For instance, in a thioglycollate-induced peritonitis model, the compound significantly reduced the accumulation of leukocytes, indicating anti-inflammatory properties .
  • Anticancer Potential : The compound has been evaluated for its activity against various cancer cell lines. Its structural similarity to other known anticancer agents suggests it may possess similar properties.
  • Enzyme Inhibition : It has shown promise as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cancer progression and metabolism .

Case Studies

  • Thioglycollate-Induced Peritonitis Model
    • Study Design : Mice were treated with thioglycollate to induce inflammation, followed by administration of the compound.
    • Results : At a dose of 5 mg/kg, the compound significantly reduced total leukocyte counts compared to controls (Table 1) .
    TreatmentDose (mg/kg)Total Cells (×10^6)MOMA-2 Positive Cells (×10^6)
    No Treatment-2.1 ± 0.31.2 ± 0.2
    Vehicle-24.4 ± 1.118.5 ± 0.9
    Compound Administered519.7 ± 1.6*14.3 ± 1.2*
    Anti-CCL2 Antibody112.3 ± 1.8**8.8 ± 1.2**
    * p < 0.05; ** p < 0.01 (two-tailed t-test).
  • Antitumor Activity
    • A study reported that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for 5-trifluoromethyl-pyridazin-3-ylamine hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving pyridazine derivatives. For example, tetrachlorophosphazene intermediates (e.g., compound 1 in ) can react with trifluoromethyl-containing amines under controlled conditions. Optimization involves varying solvents (e.g., THF), catalysts (e.g., triethylamine), and reaction times (3 days in ). Statistical design of experiments (DoE) methods, such as factorial designs, can systematically evaluate parameters (temperature, stoichiometry) to maximize yield while minimizing side reactions .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer : Essential techniques include:
  • X-ray crystallography for confirming molecular geometry (as described in 's supplementary information).
  • NMR spectroscopy (¹H/¹³C/¹⁹F) to verify trifluoromethyl group integration and amine proton environments (similar to methods in and ).
  • HPLC-MS for assessing purity and detecting trace byproducts. Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Methodological Answer : Researchers must adhere to institutional chemical hygiene plans (e.g., ), including:
  • Conducting a 100%-score safety exam prior to handling.
  • Using fume hoods, nitrile gloves, and lab coats to prevent exposure.
  • Storing the compound in anhydrous conditions due to its hydrochloride salt sensitivity (as emphasized in ). Emergency protocols for spills or inhalation must align with OSHA guidelines .

Advanced Research Questions

Q. How can computational modeling accelerate the design of derivatives with enhanced biological activity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking simulates interactions with biological targets (e.g., enzymes). ICReDD’s integrated approach () combines these models with experimental validation. For example, modifying the pyridazine core’s substituents (e.g., replacing chloro with bulkier groups) can be computationally screened for improved binding affinity before synthesis .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. To address this:
  • Replicate studies using standardized protocols (e.g., OECD guidelines).
  • Employ orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanisms.
  • Use high-purity batches (≥97%, as in ) and characterize intermediates rigorously (). Statistical meta-analysis of literature data can identify outlier results .

Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?

  • Methodological Answer : Membrane separation technologies ( ) can purify intermediates without thermal degradation. Continuous-flow reactors enhance reproducibility by controlling residence time and mixing efficiency. Process simulation software (e.g., Aspen Plus) models mass transfer limitations in trifluoromethyl group incorporation, ensuring stereochemical fidelity during scale-up .

Q. What role does the trifluoromethyl group play in modulating pharmacokinetic properties?

  • Methodological Answer : The -CF₃ group enhances metabolic stability by resisting oxidative degradation and improving lipophilicity (logP). Comparative studies using analogues (e.g., -CH₃ or -Cl substitutions) can isolate its contribution to bioavailability. In vivo PK/PD studies in rodent models, coupled with LC-MS quantification, validate these effects (as inferred from ’s medicinal chemistry applications) .

Data Management and Reproducibility

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles:
  • Use electronic lab notebooks (ELNs) with version control (e.g., LabArchives).
  • Share raw spectral data (NMR, HPLC) via repositories like Zenodo.
  • Document synthetic protocols using Chemspeed automation for consistency (as highlighted in ’s data-driven workflows) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.